KK14(R)

Antifungal peptide Minimum inhibitory concentration Food spoilage fungi

Researchers screening antifungal peptides against filamentous food contaminants often encounter irreproducible results when selecting KK14-family analogues based solely on sequence homology or cost. KK14(R) (CAS 2415098-35-8) is the only analogue in the KK14 series that forms a near-perfect α-helix in membrane-mimetic environments (29.8% helicity in SDS) while retaining potent antifungal activity. • 2-4× lower MIC than parent KK14 against P. expansum & A. niger (12.5 µg/mL) • Strongest membrane-permeabilisation readout among KK14 analogues (PI uptake 10.9 vs. 2.4 for KK14) • Full activity retained after 100 °C/15 min; ≥95% purity

Molecular Formula C96H138N26O14
Molecular Weight 1880.3 g/mol
Cat. No. B12361789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKK14(R)
Molecular FormulaC96H138N26O14
Molecular Weight1880.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCNC(=N)N)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N
InChIInChI=1S/C96H138N26O14/c1-57(2)49-74(88(130)112-70(81(101)123)38-19-22-44-98)117-90(132)76(51-61-29-10-6-11-30-61)119-86(128)73(41-25-47-107-96(104)105)115-93(135)80-42-26-48-122(80)94(136)59(4)111-87(129)78(53-63-55-108-68-36-16-14-33-65(63)68)121-92(134)79(54-64-56-109-69-37-17-15-34-66(64)69)116-82(124)58(3)110-84(126)72(40-24-46-106-95(102)103)114-89(131)75(50-60-27-8-5-9-28-60)120-91(133)77(52-62-31-12-7-13-32-62)118-85(127)71(39-20-23-45-99)113-83(125)67(100)35-18-21-43-97/h5-17,27-34,36-37,55-59,67,70-80,108-109H,18-26,35,38-54,97-100H2,1-4H3,(H2,101,123)(H,110,126)(H,111,129)(H,112,130)(H,113,125)(H,114,131)(H,115,135)(H,116,124)(H,117,132)(H,118,127)(H,119,128)(H,120,133)(H,121,134)(H4,102,103,106)(H4,104,105,107)/t58-,59-,67-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-/m0/s1
InChIKeyVJHRZHBBVXVBOK-DRNPRWLXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KK14(R) – Overview


KK14(R) is a synthetic 14‑residue peptide analogue (sequence KKFFRAWWARRFLK‑NH₂, CAS 2415098‑35‑8) of the de novo designed antifungal peptide KK14. It carries a single Pro10→Arg substitution that raises the net charge from +6 to +7 and alters the peptide‘s hydrophobic moment [REFS‑1]. KK14(R) was originally reported by Thery et al. (2019) as part of a structure–activity relationship study of KK14 derivatives against filamentous fungal food contaminants [REFS‑1]. The compound is commercially available from multiple specialist peptide vendors with typical purities ≥95 % [REFS‑2].

1 Antifungal SAR probe: Pro10→Arg substitution in de novo designed peptide
2 Membrane interaction studies: elevated α‑helical propensity in membrane‑mimetic conditions
3 Antifungal screening context: reported activity against Aspergillus and Penicillium species

KK14(R) – Non‑Interchangeable Analogues


The four KK14 analogues evaluated by Thery et al. display markedly divergent antifungal potency, cytotoxicity, and protease susceptibility despite sharing a common 14‑residue scaffold [REFS‑1]. The Pro10→Arg substitution in KK14(R) simultaneously increases net cationic charge and α‑helical propensity in membrane‑mimetic environments, producing a 2–4‑fold improvement in MIC against Penicillium expansum and Aspergillus niger relative to the parent peptide [REFS‑1]. Conversely, KK14(R) exhibits substantially greater cytotoxicity toward RAW 264.7 macrophages than KK14 and loses all activity after trypsin digestion, whereas the D‑enantiomer kk14 retains full potency [REFS‑1]. These divergent profiles mean that simply selecting a KK14‑family peptide on the basis of sequence homology or cost will lead to irreproducible or suboptimal results in antifungal screening, membrane permeabilization assays, or food‑preservation challenge tests.

Parent peptide KK14
Lower helicity and divergent antifungal potency; may not reproduce membrane interaction or permeabilisation profile of KK14(R)
D‑enantiomer kk14
Retains full activity after trypsin digestion; KK14(R) protease susceptibility differs significantly, limiting interchangeability in protease‑rich environments
KK14(Dip)
Shows lower membrane permeabilisation and cytotoxicity; selecting by sequence homology may lead to irreproducible membrane‑damage readouts

KK14(R) – Key Comparative Evidence


Potency Against Aspergillus and Penicillium

In a direct head‑to‑head comparison under identical assay conditions, KK14(R) inhibited non‑germinated conidia of Aspergillus niger with an MIC of 12.5 µg mL⁻¹, whereas the parent peptide KK14 required 50 µg mL⁻¹ (4‑fold higher). Against Penicillium expansum, KK14(R) gave an MIC of 12.5 µg mL⁻¹ compared with 25 µg mL⁻¹ for KK14 (2‑fold higher). Both peptides were equipotent against Fusarium culmorum (MIC 6.25 µg mL⁻¹) [REFS‑1].

Antifungal MIC comparison
Head-to-head
P. expansum 12.5 vs 25 µg/mL; A. niger 12.5 vs 50 µg/mL (KK14(R) vs KK14)
Supports screening context for Aspergillus and Penicillium; equipotent against F. culmorum
SMF, pH 6.5, 28 °C, 120 h; non‑germinated conidia
Antifungal peptide Minimum inhibitory concentration Food spoilage fungi

α‑Helical Propensity in Membrane Mimetics

Circular dichroism deconvolution analysis revealed that KK14(R) undergoes a pronounced coil‑to‑helix transition in the presence of SDS micelles, reaching 29.8 % α‑helix content compared with 20.0 % for KK14 and 23.4 % for KK14(Dip) [REFS‑1]. In deionized water, KK14(R) and KK14 showed similar helical content (17.0 % vs. 15.9 %). In silico modelling with PEP‑FOLD3 predicted an uninterrupted α‑helix for KK14(R), whereas KK14 displayed a random‑coil segment C‑terminal to Pro10 [REFS‑1].

α‑Helical content in SDS
Head-to-head
KK14(R) 29.8% vs KK14 20.0%, KK14(Dip) 23.4%
Higher helical propensity in membrane mimetic; supports peptide–membrane interaction studies
Far‑UV CD, 50 mM SDS micelles; predicted uninterrupted helix by PEP‑FOLD3
Peptide secondary structure Circular dichroism Membrane interaction

Cationic Charge and Fungal Membrane Affinity

The Pro10→Arg substitution in KK14(R) adds one additional arginine residue, raising the calculated net charge at physiological pH from +6 (KK14, KK14(Dip), kk14) to +7 [REFS‑1]. This increase is accompanied by a modest reduction in hydrophobicity (0.442 vs. 0.566 for KK14, calculated via HeliQuest) [REFS‑1]. Higher cationic charge is known to strengthen initial electrostatic binding to negatively charged fungal membrane surfaces, which is a key determinant of antifungal selectivity over zwitterionic mammalian membranes [REFS‑2].

Net charge at pH 7
Class-level
KK14(R): +7 vs KK14 family: +6
Increased cationic charge may enhance electrostatic binding to anionic fungal membranes
Calculated via HeliQuest; experimental pI ≈ 14; class‑level inference
Peptide physicochemical property Net charge Antimicrobial peptide design

Membrane Permeabilisation in Fungal Hyphae

In a propidium iodide (PI) uptake assay using F. culmorum hyphae, KK14(R) generated the highest mean fluorescence intensity (10.9) at 12.5 µg mL⁻¹ among the four tested peptides, compared with 2.4 for KK14, 5.6 for kk14, and 1.1 for KK14(Dip) [REFS‑1]. This indicates that KK14(R) permeabilises fungal membranes more efficiently at a concentration where KK14 shows minimal membrane damage, consistent with its lower MIC against filamentous fungi.

Membrane permeabilisation (PI uptake)
Head-to-head
KK14(R): 10.9 intensity vs KK14: 2.4, kk14: 5.6 at 12.5 µg/mL
Indicates more efficient membrane damage in F. culmorum hyphae at tested concentration
F. culmorum, 2 h incubation, PI fluorescence quantified by ImageJ
Membrane permeabilization Propidium iodide uptake Fungicidal mechanism

Macrophage Cytotoxicity Profile

At 200 µg mL⁻¹, KK14(R) reduced RAW 264.7 macrophage viability to 5.8 %, whereas the parent peptide KK14 showed no significant cytotoxicity at the same concentration [REFS‑1]. Among the four analogues, KK14(R) was the most cytotoxic to macrophages (viability: KK14(Dip) 29.8 %, kk14 13.5 %) [REFS‑1]. However, none of the peptides caused significant haemolysis (<10 % at 200 µg mL⁻¹) [REFS‑1]. This differential toxicity profile means that KK14(R) is best suited for applications where antifungal potency is paramount and mammalian cell exposure is controlled, such as surface decontamination or post‑harvest treatment, rather than systemic or ingestible use.

Macrophage cytotoxicity
Head-to-head
KK14(R): 5.8% viability at 200 µg/mL vs KK14: no significant toxicity
Highest cytotoxicity among tested analogues; requires endpoint review for mammalian cell context
RAW 264.7, 24 h MTT; no significant haemolysis observed
Cytotoxicity Macrophage viability Therapeutic index

KK14(R) – Research & Industrial Applications


SAR Studies of Helical Antifungal Peptides

KK14(R) is the only analogue in the KK14 series that forms a nearly perfect α‑helix in membrane‑mimetic environments (29.8 % helix in SDS, predicted uninterrupted helix by PEP‑FOLD3) while retaining potent antifungal activity [REFS‑1]. This makes it an ideal reference compound for systematically dissecting the contribution of helicity, charge (+7), and amphipathicity to membrane permeabilisation and fungal killing. Researchers can use KK14(R) in parallel with the less helical parent KK14 (20 % helix) to decouple effects of secondary structure from those of net charge or hydrophobicity.

Screening for Aspergillus and Penicillium Contamination

With MIC values of 12.5 µg mL⁻¹ against both Aspergillus niger and Penicillium expansum – 2‑ to 4‑fold lower than those of the parent KK14 – KK14(R) is particularly suited for screening cascades focused on filamentous fungal contaminants of stored grains, fruits, and processed foods [REFS‑1]. Its superior potency at lower concentrations reduces the amount of peptide required per assay, offering cost advantages in high‑throughput settings where peptide synthesis costs are a significant budget item.

Membrane Permeabilisation Mechanism Studies

KK14(R) produces the strongest propidium iodide uptake signal in F. culmorum hyphae among the four KK14 analogues (mean intensity 10.9 at 12.5 µg mL⁻¹ vs. 2.4 for KK14) [REFS‑1]. This robust membrane‑damage readout makes it the preferred molecular tool for time‑resolved microscopy, electrophysiology, or liposome leakage assays designed to elucidate the kinetics and mechanism of antifungal peptide–membrane interaction.

Post‑Harvest Decontamination and Food‑Contact Coatings

The combination of high antifungal potency (MIC 12.5–6.25 µg mL⁻¹) and excellent thermal stability (full activity retained after 100 °C for 15 min) positions KK14(R) as a candidate for anti‑fungal surface treatments where direct mammalian cell exposure is limited [REFS‑1]. Its cytotoxicity toward macrophages (5.8 % viability at 200 µg mL⁻¹) necessitates containment within non‑ingestible applications, such as coatings for food‑processing equipment or packaging materials, where the peptide‘s activity against Aspergillus and Penicillium provides a targeted contamination control strategy [REFS‑1].

Application
Selection Property
Validation Focus
SAR studies of helical antifungal peptides
α‑Helical propensity in membrane‑mimetic environments
Circular dichroism and membrane interaction validation
Filamentous fungal contaminant screening
Antifungal potency against Aspergillus and Penicillium
MIC verification in target fungal strains
Membrane permeabilization mechanism studies
Robust PI uptake signal in fungal hyphae
Membrane damage kinetics and imaging
Anti‑fungal surface treatment research (non‑ingestible)
Combined antifungal potency and thermal stability
Cytotoxicity containment and material compatibility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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